molecular formula C15H26O2S B14400201 Ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate CAS No. 89745-72-2

Ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate

Katalognummer: B14400201
CAS-Nummer: 89745-72-2
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: TVPPVUHHKCPLSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate is an organic compound with the molecular formula C14H24O2S It is a derivative of cyclododecene, featuring a sulfanyl group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclododec-2-ene-1-carboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants

Wirkmechanismus

The mechanism of action of ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate cellular processes, such as signal transduction, enzyme activity, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-sulfanylcyclododecane-1-carboxylate: Lacks the double bond present in this compound, resulting in different chemical reactivity and biological activity.

    Ethyl 2-sulfanylcyclododec-2-ene-1-carboxamide:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

89745-72-2

Molekularformel

C15H26O2S

Molekulargewicht

270.4 g/mol

IUPAC-Name

ethyl 2-sulfanylcyclododec-2-ene-1-carboxylate

InChI

InChI=1S/C15H26O2S/c1-2-17-15(16)13-11-9-7-5-3-4-6-8-10-12-14(13)18/h12-13,18H,2-11H2,1H3

InChI-Schlüssel

TVPPVUHHKCPLSS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCCCCCCCCC=C1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.